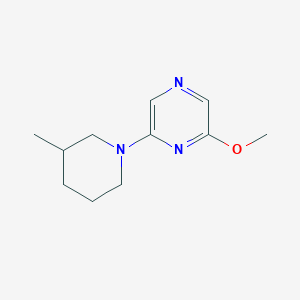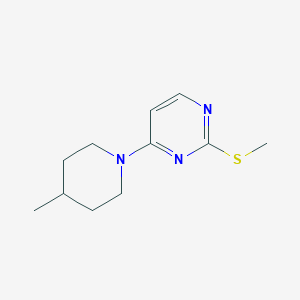![molecular formula C18H24N4O2 B6459931 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2549028-51-3](/img/structure/B6459931.png)
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is 328.18992602 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines, including our compound of interest, have been found to exhibit antiproliferative activity . This means they can inhibit the growth of cells, particularly cancer cells. For example, the compound API-1, which is a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent .
Antimicrobial Activity
Compounds of this class have also shown antimicrobial activity . This suggests that they could be used in the development of new antibiotics or other types of antimicrobial drugs.
Anti-inflammatory and Analgesic Activity
Pyrido[2,3-d]pyrimidines have demonstrated anti-inflammatory and analgesic activities . This indicates potential use in the treatment of conditions characterized by inflammation and pain.
Hypotensive Activity
These compounds have been found to exhibit hypotensive activity , meaning they can lower blood pressure. This suggests potential applications in the treatment of hypertension or other cardiovascular conditions.
Antihistaminic Activity
Pyrido[2,3-d]pyrimidines have shown antihistaminic activity , indicating that they could be used in the development of new antihistamine drugs for the treatment of allergies and related conditions.
Inhibition of Tyrosine Kinase and CDK4
Among pyrido[2,3-d]pyrimidin-7-one derivatives, some compounds have been found to inhibit tyrosine kinase and cyclin-dependent kinase (CDK4) . These enzymes play crucial roles in cell signaling and the cell cycle, respectively. Inhibitors of these enzymes, like the tyrosine kinase inhibitor TKI-28 and CDK4 inhibitors, can be used in cancer therapy .
Induction of Apoptosis in Tumor Cells
One compound similar to our compound of interest was found to be very active, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nM . Apoptosis, or programmed cell death, is a mechanism that can be targeted in cancer therapy.
Synthesis of New Derivatives
The compound can also be used in the synthesis of new derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This opens up possibilities for the development of new compounds with potentially unique properties and applications.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
The compound acts as a multikinase inhibitor , exhibiting potent inhibitory activity against its primary targets, CDK4 and ARK5 . By inhibiting these kinases, the compound interferes with their normal function, leading to changes in cellular processes such as cell cycle progression and energy metabolism .
Biochemical Pathways
The inhibition of CDK4 disrupts the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation.
Pharmacokinetics
Similar compounds that inhibit cdk4 and ark5 are known to be extensively metabolized by cytochrome p450 3a4 . They also exhibit a large inter-individual variability in exposure . These factors can significantly impact the bioavailability of the compound.
Result of Action
The most notable result of the compound’s action is the induction of apoptosis in tumor cells . This is a significant effect, as it leads to the death of cancer cells, thereby inhibiting the growth of tumors .
Propiedades
IUPAC Name |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-10-16(24)22(13-4-2-3-5-13)17-15(12)11-19-18(20-17)21-8-6-14(23)7-9-21/h10-11,13-14,23H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDJYMYOIAIECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(CC3)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6459859.png)
![4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6459863.png)
![6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459870.png)
![4,5-dimethyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459877.png)
![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine](/img/structure/B6459890.png)

![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)

![4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459922.png)
![8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459924.png)
![8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459936.png)
![2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B6459944.png)
![4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6459960.png)